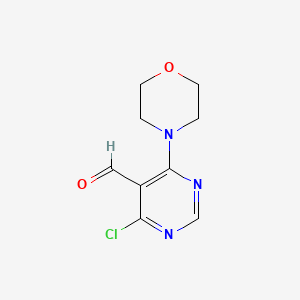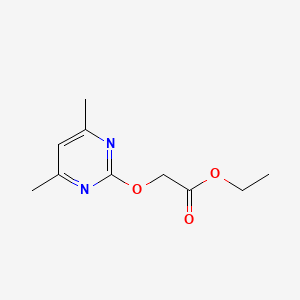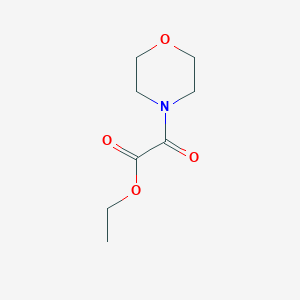
4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde" is a thiazole-based molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. Thiazole derivatives are known for their diverse biological activities and have been explored for their potential use in various fields, including as sensors for anions and as anticancer agents .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions. For instance, a novel thiazole-based carbaldehyde with benzimidazole fluorophore was prepared through a multi-step synthesis process. This compound was designed to act as a sensor for fluoride anions . Another study reported the synthesis of thiazolyl pyrazole carbaldehydes using conventional methods, which involved the use of thiosemicarbazide, substituted phenacyl bromides, substituted 3-acetylcoumarins, and Vilsmeyer-Hack reagent .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is a key factor in their reactivity and function. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined using X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure . Similarly, computational methods such as Density Functional Theory (DFT) have been used to understand the structural and electronic properties of thiazole derivatives .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. The condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone, for example, resulted in a mixture of products, which were structurally investigated using spectroscopic methods . These reactions are important for the functionalization and further development of thiazole-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The spectroscopic properties, such as fluorescence, can be altered by the presence of anions, as seen in the case of the thiazole-based carbaldehyde designed as a fluoride sensor . Computational studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Physicochemical Properties Relationship : A study by Tokárová and Biathová (2018) explored the synthesis of thiazolo[5,4-d]thiazoles, highlighting the relationship between structure and physicochemical properties, particularly UV-Vis and fluorescence characteristics (Tokárová & Biathová, 2018).
Novel Synthesis Methods : Research by Athmani, Farhat, and Iddon (1992) described the synthesis of derivatives of thieno[2,3-d]thiazole and other azoles from thiazolidine-2,4-dione, demonstrating innovative approaches in heterocyclic chemistry (Athmani, Farhat, & Iddon, 1992).
Antimicrobial and Antibacterial Properties : Vijesh et al. (2010) synthesized novel 2,4-disubstituted thiazole derivatives and screened them for antibacterial properties against various microorganisms, demonstrating significant antibacterial activity (Vijesh et al., 2010).
Corrosion Inhibition : Farahati et al. (2019) investigated the synthesis of thiazoles as corrosion inhibitors for copper, revealing that these compounds can effectively inhibit corrosion in acidic environments (Farahati et al., 2019).
Synthesis of Fused Heterocyclic Ring Systems : Hassan (2010) focused on synthesizing fused heterocyclic ring systems using 4,5-diphenylimidazol-2-thione, providing insights into the utility of such compounds in medicinal chemistry (Hassan, 2010).
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, such as 2,4-disubstituted thiazoles, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-4-10(9(2)5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCMCNLZDWPZTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393968 |
Source


|
| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde | |
CAS RN |
383143-90-6 |
Source


|
| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)
![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)
![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)



![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)